2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-ethyl-acetamide
CAS No.: 1354001-81-2
Cat. No.: VC8234607
Molecular Formula: C16H25N3O
Molecular Weight: 275.39 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1354001-81-2 |
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Molecular Formula | C16H25N3O |
Molecular Weight | 275.39 g/mol |
IUPAC Name | 2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-ethylacetamide |
Standard InChI | InChI=1S/C16H25N3O/c1-2-18(16(20)11-17)13-15-9-6-10-19(15)12-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13,17H2,1H3/t15-/m0/s1 |
Standard InChI Key | ZQGIHLJCGMEUGZ-HNNXBMFYSA-N |
Isomeric SMILES | CCN(C[C@@H]1CCCN1CC2=CC=CC=C2)C(=O)CN |
SMILES | CCN(CC1CCCN1CC2=CC=CC=C2)C(=O)CN |
Canonical SMILES | CCN(CC1CCCN1CC2=CC=CC=C2)C(=O)CN |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a stereospecific (S)-configured pyrrolidine ring, benzylated at the 1-position, with an ethyl-substituted acetamide group attached via a methylene bridge. The IUPAC name, 2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-ethylacetamide, reflects its chiral center and substitution pattern . Key structural elements include:
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Pyrrolidine ring: A five-membered nitrogen-containing heterocycle contributing to conformational rigidity.
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Benzyl group: Enhances lipophilicity and potential π-π interactions with aromatic residues in biological targets.
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Ethyl-acetamide moiety: Provides hydrogen-bonding capacity via the amide carbonyl and amine groups.
The stereochemistry at the pyrrolidine C2 position ((S)-configuration) is critical for target selectivity, as evidenced by comparative studies of enantiomers .
Physicochemical Characteristics
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, methanol) due to the amide and amine functionalities; limited aqueous solubility (estimated logP ~2.1) .
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Ionization: The secondary amine (pKa ~9.5) and amide (pKa ~0.5) groups confer zwitterionic behavior at physiological pH .
Synthesis and Optimization
Synthetic Routes
Three primary methodologies have been reported:
Alkylation-Amidation Sequence
A two-step process involving:
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Alkylation: Reaction of (S)-1-benzylpyrrolidine-2-methanamine with ethyl bromide under basic conditions (K₂CO₃, DMF, 60°C).
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Amidation: Coupling the resultant amine with bromoacetyl chloride in dichloromethane, followed by amination with aqueous ammonia (45°C, 86.2% yield) .
Reductive Amination
A one-pot approach utilizing:
Solid-Phase Synthesis
Patented methodologies describe immobilizing the pyrrolidine scaffold on Wang resin, enabling iterative amide bond formation and side-chain modifications . This approach achieves >95% purity but requires specialized equipment .
Industrial-Scale Production
Optimized conditions for kilogram-scale synthesis include:
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Catalysis: Palladium-catalyzed cross-coupling for benzyl group introduction (Pd(OAc)₂, XantPhos) .
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Process intensification: Continuous-flow reactors reduce reaction times from 12 h to 2 h .
Pharmacological Profile
Mechanism of Action
In vitro studies suggest dual activity:
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nNOS inhibition: Competitive binding to neuronal nitric oxide synthase (Ki = 18 nM), with 1,900-fold selectivity over endothelial NOS (eNOS) . The pyrrolidine nitrogen coordinates with heme propionates via a water-mediated hydrogen bond .
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Dopamine D2 modulation: Allosteric enhancement of receptor signaling (EC₅₀ = 320 nM), attributed to the benzyl group’s interaction with transmembrane domain 5.
Blood-Brain Barrier Penetration
Pharmacokinetic studies in rodents demonstrate:
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Brain-to-plasma ratio (Kp): 0.32 ± 0.04, surpassing the lead compound (Kp = 0.18) .
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Cmax (brain): 64 nM at 30 min post-IV administration, exceeding the nNOS Ki by 3.5-fold .
Applications and Comparative Analysis
Medicinal Chemistry Applications
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Lead optimization: Serves as a template for designing BBB-penetrant neuromodulators .
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Prodrug development: Ester derivatives (e.g., pivaloyloxymethyl) improve oral bioavailability (F = 58% vs. 22% for parent compound).
Structural Analogs and SAR
Key trends:
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